2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone
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Overview
Description
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone is an organic compound with the molecular formula C14H10BrClO It is a brominated ketone derivative that features a bromine atom attached to the ethanone group and a chlorophenyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone can be achieved through several methods. One common approach involves the bromination of 1-[4-(4-chlorophenyl)phenyl]ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-[4-(4-chlorophenyl)phenyl]ethanol.
Oxidation: Formation of 1-[4-(4-chlorophenyl)phenyl]acetic acid.
Scientific Research Applications
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl group are key reactive sites that participate in various chemical transformations. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the chlorophenyl group.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorophenyl group instead of a chlorophenyl group.
2-Bromo-1-(4-bromophenyl)ethanone: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes the compound a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZSDYKJTTXNDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543134 |
Source
|
Record name | 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-34-3 |
Source
|
Record name | 2-Bromo-1-(4′-chloro[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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